molecular formula C10H12N4 B13273368 2-(3-Ethyl-4H-1,2,4-triazol-4-yl)aniline

2-(3-Ethyl-4H-1,2,4-triazol-4-yl)aniline

Cat. No.: B13273368
M. Wt: 188.23 g/mol
InChI Key: UZOJOBMVLOJVJH-UHFFFAOYSA-N
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Description

2-(3-Ethyl-4H-1,2,4-triazol-4-yl)aniline is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The molecular formula of this compound is C10H12N4, and it has a molecular weight of 188.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-triazole derivatives, including 2-(3-Ethyl-4H-1,2,4-triazol-4-yl)aniline, typically involves the use of 3-amino-1,2,4-triazole as a starting material. Various synthetic strategies have been developed to access these compounds, often involving multistep reactions . One common method includes the reaction of 3-amino-1,2,4-triazole with an appropriate aniline derivative under specific conditions to form the desired product.

Industrial Production Methods

Industrial production of 1,2,4-triazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents are crucial in these processes to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethyl-4H-1,2,4-triazol-4-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen, palladium on carbon (Pd/C), and various oxidizing and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions may produce amine derivatives .

Scientific Research Applications

2-(3-Ethyl-4H-1,2,4-triazol-4-yl)aniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(3-Ethyl-4H-1,2,4-triazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. The compound’s triazole ring allows it to form hydrogen bonds and other interactions with enzymes and receptors, leading to its biological effects. These interactions can modulate various biochemical pathways, resulting in the compound’s observed activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(3-Ethyl-4H-1,2,4-triazol-4-yl)aniline include other 1,2,4-triazole derivatives such as:

Uniqueness

What sets this compound apart is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group and the aniline moiety can affect the compound’s ability to interact with biological targets, potentially leading to unique pharmacological properties .

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

2-(3-ethyl-1,2,4-triazol-4-yl)aniline

InChI

InChI=1S/C10H12N4/c1-2-10-13-12-7-14(10)9-6-4-3-5-8(9)11/h3-7H,2,11H2,1H3

InChI Key

UZOJOBMVLOJVJH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=CN1C2=CC=CC=C2N

Origin of Product

United States

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